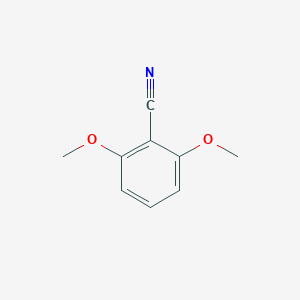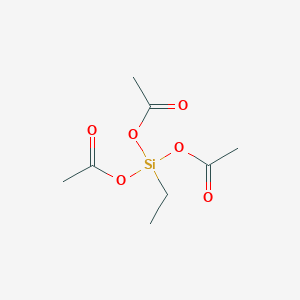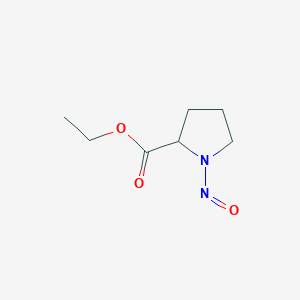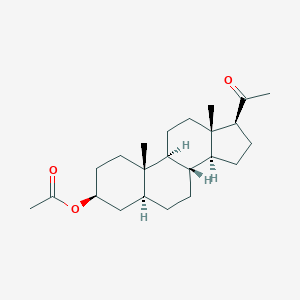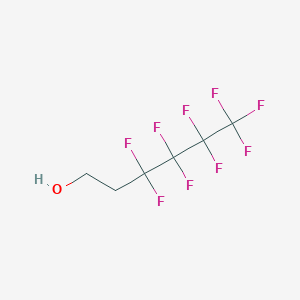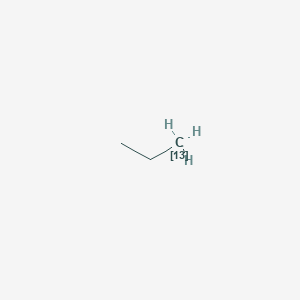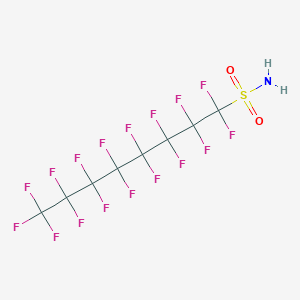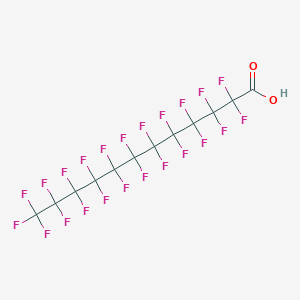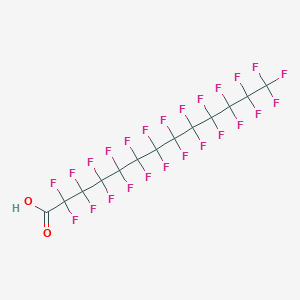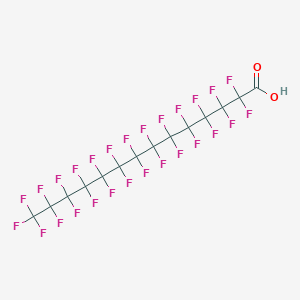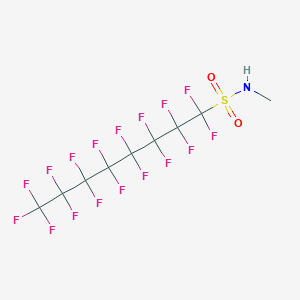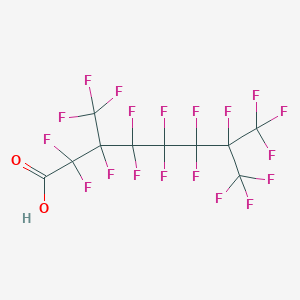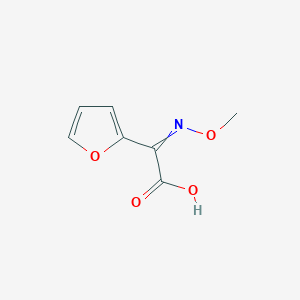
alpha-(Methoxyimino)furan-2-acetic acid
Übersicht
Beschreibung
Alpha-(methoxyimino)furan-2-acetic acid derivatives are a class of compounds that have been explored for their potential antifungal activities. These compounds are analogues of strobilurins, a group of agricultural fungicides, and contain two pharmacophoric substructures: the methyl (E)-methoxyiminoacetate moiety and a 1,3,5-substituted pyrazole ring. The presence of these substructures is significant as they contribute to the fungicidal properties of the compounds .
Synthesis Analysis
The synthesis of these derivatives involves a stereoselective process. In one study, thirteen novel (E)-alpha-(methoxyimino)benzeneacetate derivatives were synthesized. The key intermediate material, (E)-methyl 2-(hydroxyimino)-2-o-tolyl acetate (2), was obtained with a high stereoselectivity ratio (E:Z ca. 14:1). This indicates that the synthesis process is highly controlled and favors the production of the E isomer, which is likely the active form for antifungal activity .
Molecular Structure Analysis
The molecular structure of these compounds plays a crucial role in their biological activity. X-ray crystallographic structure determination was carried out on a representative product to confirm the stereochemistry and to understand the molecular conformation that is essential for biological activity. The precise arrangement of atoms within the molecule can affect how it interacts with fungal enzymes or cellular structures, which in turn influences its efficacy as a fungicide .
Chemical Reactions Analysis
The chemical reactivity of alpha-(methoxyimino)furan-2-acetic acid derivatives can be complex. For instance, electrochemically-induced spirolactonization has been studied in related compounds, such as alpha-(methoxyphenoxy)alkanoic acids. This process involves anodic oxidation, which can lead to the formation of quinone spirolactone bis- or monoketals. The reactivity is influenced by the presence of gem-dimethyl groups, which can enhance the cyclization capacity of the molecules. An ECEC (Electrochemical-Chemical-Electrochemical-Chemical) pathway is proposed to explain the spirolactonization observed in these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of alpha-(methoxyimino)furan-2-acetic acid derivatives are influenced by their molecular structure. The presence of the methoxyimino group and the pyrazole ring affects properties such as solubility, stability, and reactivity. These properties are important for the practical application of these compounds as fungicides, as they determine how the compounds can be formulated and applied in agricultural settings. The electrochemical properties, such as the ability to undergo oxidation and cyclization reactions, are also critical for understanding the behavior of these compounds under various conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis of Methoxytropolones and Furans : Methoxytropolones, derived from alpha-(Methoxyimino)furan-2-acetic acid, are useful scaffolds for therapeutic development due to their biological activity. These compounds are synthesized through triflic acid-mediated rearrangements, highlighting their potential in organic synthesis and pharmaceutical applications (Williams et al., 2013).
Electrolysis Reactions with Furans : The compound's derivatives participate in electrolysis reactions, forming various products such as dihydro-dimethoxyfurans in methanol, demonstrating its utility in electrochemical studies (Baggaley & Brettle, 1968).
Synthesis of Antiprotozoal Agents : Alpha-(Methoxyimino)furan-2-acetic acid derivatives have been synthesized for use as antiprotozoal agents, showing significant potential in the field of medicinal chemistry (Ismail et al., 2004).
Kinetics of Bromination in Acetic Acid Solution : Its derivatives exhibit characteristics similar to bromination of benzene derivatives, providing insights into organic reaction mechanisms (Linda & Marino, 1968).
Antifungal Activities of Derivatives : Some derivatives have shown potent fungicidal activity against various pathogens, indicating their importance in agricultural chemistry (Li et al., 2006).
CF3-Substituted α-Methoxy-α-(Furan-2-yl) Acetic Acids Synthesis : These compounds are synthesized from methyl trifluoropyruvate, showcasing applications in organic synthesis and potential pharmaceutical relevance (Vasilyeva & Vorobyeva, 2020).
Role in Bilirubin Solubility : Studies on alpha-methoxy substituents in bilirubin suggest that they alter the solubility properties of bilirubin, which is significant in biochemical studies (Boiadjiev & Lightner, 1998).
Regioselectivity in Reactions with Methoxydehydrobenzenes : The compound shows regiospecificity in cycloadditions, underlining its importance in the study of organic reaction mechanisms (Giles et al., 1991).
C-H Acetoxylation Reactions : The compound's derivatives show excellent regioselectivity in C-H acetoxylation reactions, highlighting its versatility in organic chemistry (Wang et al., 2011).
Furan Formation in Food Toxicants : Research on furan formation from alpha-(Methoxyimino)furan-2-acetic acid derivatives provides insights into food chemistry and safety (Locas & Yaylayan, 2004).
Zukünftige Richtungen
The current conventional chemical synthesis of alpha-(Methoxyimino)furan-2-acetic acid shows some disadvantages, such as high cost and environmental pollution . Therefore, research is being conducted to find alternative routes for its synthesis. For instance, a biocatalyst has been used to replace the traditional chemical synthesis of 2-acetylfuran utilizing furfural and formaldehyde as raw materials . This route provides a promising alternative for the low-cost and green production of alpha-(Methoxyimino)furan-2-acetic acid on an industrial scale .
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-2-methoxyiminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCEVIJOQZWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869289 | |
| Record name | (Furan-2-yl)(methoxyimino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-2-methoxyiminoacetic acid | |
CAS RN |
65866-86-6 | |
| Record name | α-(Methoxyimino)-2-furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65866-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(methoxyimino)furan-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

